molecular formula C21H20FN3O2S B2506840 N'-(2-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide CAS No. 895785-10-1

N'-(2-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

Cat. No.: B2506840
CAS No.: 895785-10-1
M. Wt: 397.47
InChI Key: UHSWUBTXFSGZCF-UHFFFAOYSA-N
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Description

N’-(2-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and an ethanediamide backbone

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-2-14-6-3-4-9-18(14)25-20(27)19(26)23-11-10-17-13-28-21(24-17)15-7-5-8-16(22)12-15/h3-9,12-13H,2,10-11H2,1H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSWUBTXFSGZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, which can be synthesized by reacting 3-fluorophenylthiourea with α-haloketones under reflux conditions in ethanol . The resulting thiazole intermediate is then coupled with 2-ethylphenylamine through a condensation reaction to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N’-(2-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N’-(2-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole ring and the fluorophenyl group enhances its potential for diverse applications in medicinal chemistry and materials science.

Biological Activity

N'-(2-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole ring, an ethylphenyl group, and an ethylenediamine moiety. Its molecular formula is C20H24FN3SC_{20}H_{24}FN_3S with a molecular weight of 357.48 g/mol. The presence of the fluorophenyl group suggests potential interactions with biological targets, particularly in enzyme inhibition.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC20H24FN3SC_{20}H_{24}FN_3S
Molecular Weight357.48 g/mol
IUPAC NameThis compound
Functional GroupsThiazole, Amine

Enzyme Inhibition

Research indicates that thiazole derivatives exhibit significant biological activities, particularly as inhibitors of acetylcholinesterase (AChE). AChE inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.

Case Study: AChE Inhibition

In a study evaluating various thiazole derivatives, this compound demonstrated promising AChE inhibitory activity. The compound's IC50 value was reported at 103.24 nM, indicating a strong potential for therapeutic application compared to existing drugs like donepezil .

Antioxidant Activity

Another aspect of the compound's biological profile includes its antioxidant properties. Antioxidants are essential for mitigating oxidative stress, which is implicated in various chronic diseases.

The thiazole moiety is believed to contribute to the compound's antioxidant activity through free radical scavenging mechanisms. This property enhances cellular protection against oxidative damage.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for assessing its safety and efficacy.

Absorption and Metabolism

Preliminary studies suggest that the compound is well absorbed following oral administration, with a bioavailability that supports therapeutic use. However, detailed pharmacokinetic studies are necessary to establish its metabolic pathways and half-life.

Toxicological Studies

Toxicity assessments indicate that while the compound exhibits low acute toxicity in animal models, further investigations are required to evaluate chronic exposure effects.

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